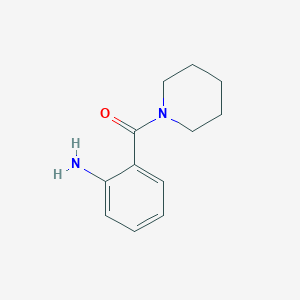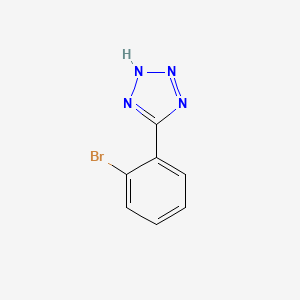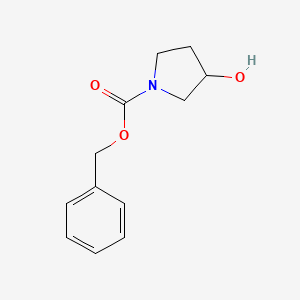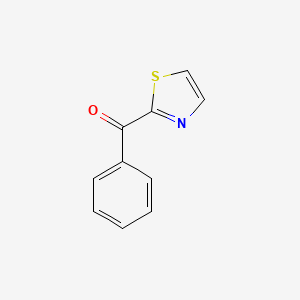
3-Amino-2-ethylquinazolin-4(3H)-one
説明
Introduction 3-Amino-2-ethylquinazolin-4(3H)-one is a compound of interest in the field of organic chemistry due to its structural uniqueness and potential applications. The compound belongs to the quinazolinone family, a class of heterocyclic aromatic organic compounds. Quinazolinones are known for their diverse pharmacological activities and their use as key intermediates in the synthesis of various pharmaceuticals and fine chemicals.
Synthesis Analysis The synthesis of quinazolinone derivatives, including 3-Amino-2-ethylquinazolin-4(3H)-one, involves several methodologies. A common approach involves the condensation of 2-aminobenzamide with aldehydes and ketones in the presence of catalysts such as zirconium(IV) chloride, producing 2,3-dihydroquinazolin-4(1H)-ones in high yields under mild conditions (Abdollahi-Alibeik & Shabani, 2011). Another synthesis route involves the organocatalytic activation of aldehydes for the synthesis of tertiary amines, showcasing the versatility of the quinazolinone scaffold (Thakur et al., 2018).
Molecular Structure Analysis Quinazolinones possess a bicyclic structure comprising a benzene ring fused to a pyrimidine ring. The presence of the amino group and the ethyl side chain in 3-Amino-2-ethylquinazolin-4(3H)-one significantly affects its electronic structure and reactivity, offering multiple sites for further functionalization and chemical reactions.
Chemical Reactions and Properties Quinazolinones are versatile intermediates in organic synthesis. They undergo various chemical reactions, including alkylation, acylation, and condensation, to yield a plethora of structurally diverse compounds. The reactivity of 3-Amino-2-ethylquinazolin-4(3H)-one allows for the synthesis of derivatives with potential antifungal and antimicrobial properties, as demonstrated by the synthesis and evaluation of 3-[(1-aminomethyl)-5,7-dimethyl-2-oxoindolin-3-ylidene]amino-2-phenylquinazolin-4(3H)-ones (Chaudhary et al., 2022).
科学的研究の応用
Enzyme Inhibition Properties
3-Amino-2-ethylquinazolin-4(3H)-one has been utilized in the synthesis of novel quinazolinone derivatives with significant enzyme inhibition properties. These compounds were tested against various metabolic enzymes, including α-glucosidase, acetylcholinesterase, and human carbonic anhydrases I and II. The novel compounds exhibited notable inhibition capabilities, demonstrating their potential in therapeutic applications (Tokalı et al., 2021).
Antimalarial Activity
Research on 2-Aminoquinazolin-4(3H)-ones, closely related to 3-Amino-2-ethylquinazolin-4(3H)-one, has identified them as promising leads for antimalarial drug development. These compounds showed inhibitory effects on malaria digestive vacuole plasmepsins, which are critical to the malaria parasite's survival (Rasina et al., 2016).
Synthesis of Heterocyclic Systems
3-Amino-2-ethylquinazolin-4(3H)-one has been employed in the synthesis of a range of heterocyclic systems. These systems include 1-substituted 1H-1,2,3,4-tetrazoles and benzazoles, showcasing the versatility of 3-Amino-2-ethylquinazolin-4(3H)-one in facilitating the assembly of complex molecular structures (Aridoss & Laali, 2011).
Corrosion Inhibition
Schiff bases derived from 3-Amino-2-ethylquinazolin-4(3H)-one have demonstrated significant efficiency as corrosion inhibitors. These compounds, particularly 3-((4-hydroxybenzylidene)amino)-2-methylquinazolin-4(3H)-one, have shown high inhibition efficiencies in protecting mild steel against acid corrosion, highlighting their potential in industrial applications (Jamil et al., 2018).
Anti-tuberculosis Activity
Novel 3-(((substituted phenyl)amino)methyl)-2-methylquinazolin-4(3H)-one compounds, synthesized from 3-Amino-2-ethylquinazolin-4(3H)-one, have shown potent anti-tuberculosis activity. Some of these compounds exhibited activity comparable to standard anti-tuberculosis drugs, indicating their potential as new therapeutic agents (Panneerselvam et al., 2016).
作用機序
特性
IUPAC Name |
3-amino-2-ethylquinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c1-2-9-12-8-6-4-3-5-7(8)10(14)13(9)11/h3-6H,2,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAXBRNDGRQUZHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=CC=CC=C2C(=O)N1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20341947 | |
| Record name | 3-Amino-2-ethylquinazolin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20341947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-2-ethylquinazolin-4(3H)-one | |
CAS RN |
50547-51-8 | |
| Record name | 3-Amino-2-ethylquinazolin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20341947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Amino-2-ethyl-4(3H)-quinazolinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the structural characterization of 3-Amino-2-ethylquinazolin-4(3H)-one?
A1: 3-Amino-2-ethylquinazolin-4(3H)-one [] has the molecular formula C10H11N3O. Its structure has been confirmed using spectroscopic techniques, including 1H NMR and 13C NMR [, ]. The molecule is planar, including the ethyl group, with a N—C—C—C torsion angle of 1.5 (2)° [].
Q2: What are the applications of 3-Amino-2-ethylquinazolin-4(3H)-one in organic synthesis?
A2: 3-Amino-2-ethylquinazolin-4(3H)-one is a valuable reagent in organic synthesis. It serves as a precursor for generating aziridines, important building blocks in organic chemistry. This reaction utilizes lead tetra-acetate (LTA) as an oxidant and is significantly enhanced by the addition of trifluoroacetic acid (TFA) []. The inclusion of TFA likely improves the reaction yield by protonating the quinazolone ring, facilitating the formation of a reactive intermediate []. Additionally, the 2-methyl group in similar quinazolinone structures can be regiospecifically lithiated and subsequently reacted with various electrophiles. This allows for the introduction of diverse substituents at the 2-position of the quinazolinone ring, expanding its synthetic utility [].
Q3: Can you describe the crystal structure and intermolecular interactions of 3-Amino-2-ethylquinazolin-4(3H)-one?
A3: In the crystal structure, 3-Amino-2-ethylquinazolin-4(3H)-one molecules are arranged in a head-to-tail fashion along the a-axis, exhibiting π–π interactions with a centroid-to-centroid distance of 3.6664 (8) Å []. Additionally, N—H⋯O hydrogen bonds contribute to the formation of an R 2 2(10) ring, leading to a 'step' structure within the crystal lattice [].
Q4: Has 3-Amino-2-ethylquinazolin-4(3H)-one been explored for biological activity?
A4: While 3-Amino-2-ethylquinazolin-4(3H)-one itself hasn't been extensively studied for biological activity, its derivatives have shown promising results. Novel benzylidenaminoquinazolin-4(3H)-one derivatives, synthesized from 3-Amino-2-ethylquinazolin-4(3H)-one, exhibit inhibitory activity against metabolic enzymes like α-glucosidase, acetylcholinesterase, and human carbonic anhydrases I and II []. This suggests potential applications for these derivatives in treating conditions like diabetes, Alzheimer's disease, and glaucoma.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















